![molecular formula C19H16BrN3OS B2382553 3-bromo-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide CAS No. 396720-15-3](/img/structure/B2382553.png)

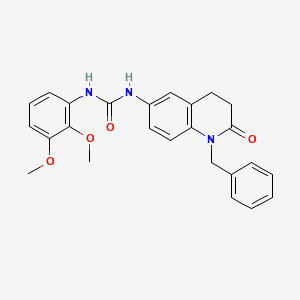

3-bromo-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

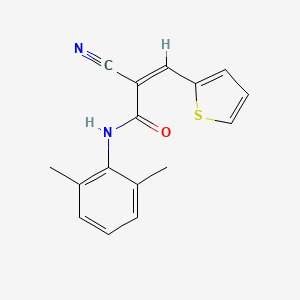

3-bromo-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a useful research compound. Its molecular formula is C19H16BrN3OS and its molecular weight is 414.32. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthesis and Structural Analysis

- Intermolecular Interactions and Structural Analysis : The synthesis and X-ray structure characterization of antipyrine derivatives, including 2-bromo-N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)benzamide, have been explored. These compounds exhibit significant intermolecular interactions, primarily stabilized by hydrogen bonds and π-interactions, highlighting their potential in various scientific applications (Saeed et al., 2020).

Chemical Synthesis Techniques

- Microwave Promoted Synthesis : The base-catalyzed direct cyclization of 1-tolyl-3-aryl thioureas with 2-bromoacetone, facilitated by microwave irradiation, presents a cleaner and more efficient synthesis method for benzamide derivatives. This process demonstrates the advancement in synthesis techniques for complex compounds like 3-bromo-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide (Saeed, 2009).

Molecular Structure and Reactivity Studies

- Pyrazole-1-carboxamides Structural Study : The study of the crystal structures of pyrazole N-substituted primary amides, including similar benzamide derivatives, offers insights into their molecular configuration and reactivity. Such studies are crucial for understanding the applications of this compound in various fields (Llamas-Saiz et al., 1999).

Applications in Drug Synthesis and Biological Activities

- Synthesis of Novel Derivatives for Biological Activities : The synthesis of novel 3-bromo-1-(3-chloropyridin-2-yl)-N-hydroxy-N-aryl-1H-pyrazole-5-carboxamides, which share structural similarities with the compound , demonstrates the potential for developing new drugs with specific biological activities (Zhu et al., 2014).

Quantum Chemical Analysis

- Quantum Chemical Studies of Pyrazole Derivatives : DFT calculations and QTAIM/NCIplot analyses on pyrazole derivatives provide deeper understanding of their quantum chemical properties. Such studies could be applied to this compound for predicting its reactivity and stability (Saeed et al., 2020).

Potential for Photovoltaic Applications

- Photovoltaic Device Application : The synthesis of thieno[3,4-b]pyrazine-based monomers and their application in photovoltaic devices could provide a pathway for using this compound in energy-related applications (Zhou et al., 2010).

Mécanisme D'action

Target of Action

Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Biochemical Pathways

Similar compounds have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that this compound may also affect a wide range of biochemical pathways.

Pharmacokinetics

Similar compounds have been found to have good inhibitory effects with ic50 values ranging from 0057 ± 0003–3646 ± 0203 μM , suggesting that this compound may also have favorable pharmacokinetic properties.

Result of Action

A molecular simulation study of a similar compound showed potent in vitro antipromastigote activity, characterized by lower binding free energy (− 98 kcal/mol) . This suggests that this compound may also have significant molecular and cellular effects.

Analyse Biochimique

Biochemical Properties

Pyrazole-bearing compounds, to which this compound belongs, are known for their diverse pharmacological effects

Cellular Effects

Related pyrazole-bearing compounds have shown potent antileishmanial and antimalarial activities . These compounds have been shown to affect various types of cells and cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Related pyrazole-bearing compounds have been shown to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Related pyrazole-bearing compounds have been studied for their stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies .

Dosage Effects in Animal Models

Related pyrazole-bearing compounds have shown potent antileishmanial and antimalarial activities in animal models .

Metabolic Pathways

Related pyrazole-bearing compounds have been studied for their involvement in various metabolic pathways .

Transport and Distribution

Related pyrazole-bearing compounds have been studied for their interactions with various transporters and binding proteins .

Subcellular Localization

Related pyrazole-bearing compounds have been studied for their localization to specific compartments or organelles .

Propriétés

IUPAC Name |

3-bromo-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16BrN3OS/c1-12-5-2-3-8-17(12)23-18(15-10-25-11-16(15)22-23)21-19(24)13-6-4-7-14(20)9-13/h2-9H,10-11H2,1H3,(H,21,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLHHPVOQAUWSBB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2C(=C3CSCC3=N2)NC(=O)C4=CC(=CC=C4)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16BrN3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 4-[[3-[(5-chloro-2-methoxyphenyl)carbamoyl]-5-(hydroxymethyl)-8-methylpyrano[2,3-c]pyridin-2-ylidene]amino]benzoate](/img/structure/B2382471.png)

![ethyl 2-[6-(2-nitrobenzoyl)imino-[1,3]dioxolo[4,5-f][1,3]benzothiazol-7-yl]acetate](/img/structure/B2382473.png)

![Lithium 1-(cyclopropylmethyl)-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B2382474.png)

![2-[(4-bromophenyl)sulfanyl]-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B2382482.png)

![N-[(4-Chlorophenyl)methyl]-6-(oxan-4-yl)pyrimidine-4-carboxamide](/img/structure/B2382484.png)

![5-[(4-Methylphenoxy)methyl]thiophene-2-carboxylic acid](/img/structure/B2382487.png)

![N-([3,3'-bipyridin]-5-ylmethyl)-6-methoxy-1H-indole-2-carboxamide](/img/structure/B2382493.png)